6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Overview
Description
6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its ability to transport charge carriers through the organic semiconductor material. This is achieved by the efficient transfer of electrons between the organic molecules, which results in the flow of electricity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications such as drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in lab experiments is its high solubility in organic solvents, which allows for easy purification and characterization of the synthesized product. However, the synthesis method is complex and requires several steps, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on 6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to explore the biomedical applications of this compound, particularly in drug delivery and tissue engineering. Moreover, the potential of this compound in the field of organic electronics can be further explored by investigating its properties as an organic semiconductor and its potential applications in electronic devices.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is complex, but it offers advantages such as high solubility in organic solvents. Further research is needed to explore its biomedical and electronic applications, and to develop more efficient and cost-effective synthesis methods.
Scientific Research Applications
6-chloro-3-(3-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in the field of organic electronics. It is used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells, transistors, and light-emitting diodes.
Properties
IUPAC Name |
6-chloro-3-(3-nitrophenyl)-1,3-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-8-4-5-12-11(6-8)13(18)16(14(19)22-12)9-2-1-3-10(7-9)17(20)21/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVAWKQNGBZNNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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